delta-Octalactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-propyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-4-7-5-3-6-8(9)10-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTRVXSHONWYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047164 | |
| Record name | delta-Octanolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with a coconut-like odour | |
| Record name | delta-Octalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/43/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.994-0.999 | |
| Record name | delta-Octalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/43/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
698-76-0 | |
| Record name | δ-Octalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-Octalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-2-one, tetrahydro-6-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | delta-Octanolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-6-propyl-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .DELTA.-OCTALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AA944C37V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Delta Octalactone
Chemoenzymatic and Stereoselective Synthesis
Chemoenzymatic synthesis leverages the high selectivity of enzymes as biocatalysts within a multi-step chemical synthesis pathway. utupub.fi This approach is particularly powerful for creating chiral molecules like delta-octalactone with high enantiomeric purity. Stereoselective synthesis, a broader category, encompasses any method that favors the formation of one stereoisomer over others. nih.gov
Asymmetric Synthesis Approaches
Asymmetric synthesis involves converting an achiral starting material into a chiral product, aiming to produce a single enantiomer. nih.gov A versatile methodology for the asymmetric synthesis of chiral δ-lactones with multiple stereocenters has been developed, which relies on a sequence of reactions including Evans' aldol (B89426) reaction, hydroxyl-directed cyclopropanation, and a metal-mediated cyclopropane (B1198618) ring-opening for stereocontrol. bath.ac.ukresearchgate.net
Enzymes are highly effective tools in asymmetric synthesis due to their inherent chirality, which allows them to distinguish between enantiomers or create a specific one. nih.gov For instance, the chemo-enzymatic C-H-lactonization of decanoic acid to produce (S)-δ-decalactone showcases this approach. A wild-type cytochrome P450 monooxygenase (CYP116B46) from Tepidiphilus thermophilus was identified that performs enantio- and regioselective hydroxylation of decanoic acid at the C5 position. The resulting (S)-5-hydroxydecanoic acid is then chemically cyclized to yield (S)-δ-decalactone with an enantiomeric excess (ee) of over 90%. manchester.ac.uk This strategy of selective C-H activation and subsequent lactonization represents a powerful route to chiral δ-lactones.
Chiral Pool Strategy Applications
The chiral pool strategy is a cornerstone of asymmetric synthesis that utilizes readily available, naturally occurring chiral compounds, such as amino acids, sugars, or terpenes, as starting materials. nih.govrsc.org This approach simplifies synthetic routes by incorporating a pre-existing stereocenter, which can guide the stereochemistry of subsequent transformations. cutm.ac.in
While specific literature detailing a chiral pool synthesis for this compound is not prevalent, a representative pathway can be conceptualized based on established methods. For example, a synthesis could commence from a chiral carbohydrate like D-glucose. The carbohydrate would undergo a series of established transformations to selectively remove or modify hydroxyl groups and adjust the carbon chain length, ultimately forming the required 5-hydroxyoctanoic acid precursor. The inherent chirality of the starting sugar would be transferred through the synthetic sequence to establish the stereocenter at the C-5 position of the final this compound molecule after cyclization. This strategy avoids the need for a resolution step or a complex asymmetric catalyst, leveraging nature's readily available chirality. rsc.org
Enantioselective Catalysis
Enantioselective catalysis involves the use of a chiral catalyst to direct a chemical reaction to favor the formation of one enantiomer over the other. rsc.orgnih.gov The catalyst, being chiral itself, creates a chiral environment that influences the reaction's transition state. Enzymes are exemplary chiral catalysts. cutm.ac.in
A prime example in the synthesis of δ-lactones is the use of engineered enzymes. Researchers developed a variant of a carbonyl reductase from Serratia marcescens (SmCRM5) through structure-guided directed evolution. rsc.org This engineered enzyme demonstrated high stereoselectivity in the asymmetric synthesis of various γ- and δ-lactones. For the synthesis of (R)-δ-decalactone, a close analogue of this compound, the enzyme reduced the precursor 5-oxodecanoic acid to yield the product in 99% ee. rsc.org This biocatalytic approach provides a cost-effective and green alternative to traditional noble-metal catalysis for producing high-purity chiral lactones. rsc.org
Biomimetic and Green Chemistry Synthesis
Biomimetic synthesis seeks to mimic nature's synthetic strategies, often involving enzyme-catalyzed reactions under mild conditions. nih.govwikipedia.org Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net These two fields often overlap, particularly when employing biocatalysis.
Enzymatic Routes to this compound and Analogues
Enzymatic routes provide sustainable and highly selective pathways to lactones. nih.gov Key enzyme classes involved include Baeyer-Villiger monooxygenases (BVMOs), lipases, and dehydrogenases. utupub.fiwikipedia.orgnih.gov
One major pathway is the Baeyer-Villiger oxidation, where a cyclic ketone is converted into a lactone. wikipedia.org BVMOs are enzymes that perform this oxidation using molecular oxygen as the oxidant, making the process environmentally benign. wikipedia.orgnih.gov These enzymes contain a flavin adenine (B156593) dinucleotide (FAD) cofactor that, after being reduced by a cellular agent like NADPH, reacts with oxygen to facilitate the oxidation. lscollege.ac.in The synthesis of this compound via this route would involve the enzymatic oxidation of 2-propylcyclopentanone.
Another significant enzymatic route is the transformation of fatty acids. For example, the biotransformation of ricinoleic acid (12-hydroxyoctadec-9-enoic acid), which is abundant in castor oil, is a well-established method for producing γ-decalactone. researchgate.netmdpi.com This process utilizes the β-oxidation pathway in yeasts like Yarrowia lipolytica. mdpi.com The fatty acid chain is sequentially shortened, leading to the key intermediate 4-hydroxydecanoic acid, which spontaneously lactonizes to γ-decalactone. researchgate.netmdpi.com A similar principle can be applied to produce other lactones, where different starting fatty acids or modified microbial pathways could yield precursors like 5-hydroxyoctanoic acid for this compound synthesis.
Additionally, alcohol dehydrogenases (ADHs) can be used in the two-step oxidation of 1,5-diols. The enzyme first oxidizes a primary alcohol group to an aldehyde, which then forms an intramolecular hemiacetal (lactol) that is subsequently oxidized by the enzyme to the corresponding δ-lactone. nih.gov
Biocatalytic Transformations for δ-Lactones
Biocatalytic transformations offer a direct and efficient method for producing valuable chiral compounds. The transformation of readily available natural substrates using microorganisms or isolated enzymes is a key strategy in green chemistry.
A notable example is the production of γ-decalactone from ricinoleic acid by various yeast strains, including Candida sorbophila and Yarrowia lipolytica. mdpi.com This biotransformation involves the microbial β-oxidation pathway, which shortens the fatty acid chain to produce 4-hydroxydecanoic acid, the precursor to the lactone. researchgate.netmdpi.com Similarly, oleic acid can be transformed by bacteria such as Micrococcus luteus to produce γ-dodecalactone, a process that involves hydration, β-oxidation, and lactonization steps. mdpi.com
The table below summarizes key research findings on the biocatalytic synthesis of δ-lactones, highlighting the enzyme or microorganism used, the substrate, and the stereochemical outcome of the reaction. While δ-decalactone is a common model, these systems are often adaptable for producing other lactones like this compound by using different precursor molecules.
Table 1: Research Findings in Biocatalytic Synthesis of δ-Lactones
| Enzyme/Microorganism | Substrate | Product | Key Findings | Reference(s) |
|---|---|---|---|---|
| Carbonyl Reductase (SmCRM5) | 5-Oxodecanoic acid | (R)-δ-Decalactone | Achieved 99% enantiomeric excess (ee) with a high space-time yield of 301 g L⁻¹ d⁻¹. | rsc.org |
| Cytochrome P450 (CYP116B46) | Decanoic acid | (S)-δ-Decalactone | Regio- and enantioselective C5-hydroxylation followed by chemical lactonization; >90% ee. | manchester.ac.uk |
| Horse Liver ADH (HLADH) | Racemic decane-1,5-diol | Optically active δ-Decalactone | High degree of conversion with moderate enantioselectivity via two-step oxidation. | nih.gov |
Chemical Compounds Mentioned
Table 2: List of Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| (S)-5-hydroxydecanoic acid | C₁₀H₂₀O₃ |
| 1,5-diols | R-C₅H₁₀(OH)₂ |
| 2-propylcyclopentanone | C₈H₁₄O |
| 4-hydroxydecanoic acid | C₁₀H₂₀O₃ |
| 5-hydroxyoctanoic acid | C₈H₁₆O₃ |
| 5-oxodecanoic acid | C₁₀H₁₈O₃ |
| Butan-3-enoic acid | C₄H₆O₂ |
| Butanol | C₄H₁₀O |
| Decanoic acid | C₁₀H₂₀O₂ |
| This compound | C₈H₁₄O₂ |
| D-glucose | C₆H₁₂O₆ |
| Flavin adenine dinucleotide (FAD) | C₂₇H₃₃N₉O₁₅P₂ |
| NADPH | C₂₁H₃₀N₇O₁₇P₃ |
| Oleic acid | C₁₈H₃₄O₂ |
| Ricinoleic acid | C₁₈H₃₄O₃ |
| γ-decalactone | C₁₀H₁₈O₂ |
Novel Chemical Synthesis Routes
Oxidation and Reduction Chemistry in δ-Lactone Formation
Oxidation and reduction reactions are fundamental to many synthetic pathways for δ-lactones. A classic and widely used oxidative method is the Baeyer-Villiger oxidation. nih.govwikipedia.org This reaction converts a cyclic ketone into a lactone by inserting an oxygen atom adjacent to the carbonyl group. For the synthesis of δ-octalactone, a suitable precursor would be 2-propylcyclopentanone. Oxidation of this ketone, for example using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA), would yield the target δ-octalactone. A patented method for the synthesis of δ-decalactone utilizes this approach, where 2-pentylcyclopentanone (B1204629) is oxidized using hydrogen peroxide and an acid catalyst to give the corresponding δ-lactone in high yield and purity. google.com
Another oxidative approach involves the direct oxidation of diols. nih.gov Catalytic systems, such as copper/nitroxyl combinations (e.g., Cu/TEMPO), can selectively oxidize diols to lactones using air as the oxidant under mild conditions. organic-chemistry.org Furthermore, the oxidation of certain aldose sugars with bromine water has been shown to directly produce δ-lactones, providing evidence for the 1,5-ring structure of these sugars. nist.gov
Reduction chemistry is also employed in lactone synthesis. While lactones themselves can be reduced to diols using strong reducing agents like lithium aluminium hydride, other reduction methods are used to create the necessary precursors. wikipedia.org For example, the stereoselective reduction of a keto ester can furnish a hydroxy ester, which can then undergo cyclization to the lactone. In one reported synthesis, the reduction of a ketone precursor with sodium borohydride (B1222165) yielded a mixture of hydroxy esters, with the cis isomer cleanly cyclizing to the target lactone in high yield upon hydrolysis and treatment with tosyl chloride. nih.gov
Table 3: Oxidation Methods for Lactone Synthesis
| Reaction Name | Precursor | Oxidant/Catalyst | Product | Reference |
|---|---|---|---|---|
| Baeyer-Villiger Oxidation | Cyclic Ketone (e.g., 2-pentylcyclopentanone) | H2O2 / Acid | δ-Lactone (e.g., δ-decalactone) | nih.govgoogle.com |
| Diol Oxidation | 1,5-Diol | Cu/TEMPO, Air | δ-Lactone | organic-chemistry.org |
| Aldose Oxidation | Aldose Sugar (e.g., d-mannose) | Bromine Water | δ-Lactone | nist.gov |
Multi-component Reactions for Lactone Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tcichemicals.comorganic-chemistry.org This approach is characterized by high atom economy and procedural simplicity, making it an attractive methodology in modern organic synthesis. tcichemicals.com
While many well-known MCRs, such as the Ugi and Passerini reactions, typically produce α-amino acid derivatives or complex amides, the development of MCRs for constructing lactone scaffolds is an area of growing interest. nih.govnumberanalytics.com The direct synthesis of a simple aliphatic lactone like δ-octalactone via a one-pot MCR is not a standard, widely reported method. However, MCRs can be strategically employed to rapidly assemble complex acyclic precursors that are primed for subsequent lactonization.
For example, a multi-component strategy could be designed to form a 5-hydroxy-carboxylic acid or a derivative thereof. An MCR involving an aldehyde, a nucleophile, and a third component could potentially build the carbon backbone and introduce the required hydroxyl and carboxyl functionalities in a single step. This precursor would then undergo spontaneous or catalyzed cyclization to the δ-lactone. wikipedia.org Although specific examples leading directly to δ-octalactone are scarce, the principles of MCRs offer a promising avenue for developing novel and highly efficient synthetic routes to lactone scaffolds in the future. organic-chemistry.org
Biosynthesis and Natural Occurrence of Delta Octalactone
Enzymatic Pathways and Mechanistic Elucidation
The formation of δ-octalactone in biological systems is predominantly linked to the transformation of fatty acids. Key enzymatic pathways, including the lipoxygenase and β-oxidation pathways, play a crucial role in converting fatty acid precursors into the final lactone product.
The biosynthesis of δ-lactones often initiates with the oxidation of unsaturated fatty acids, a reaction catalyzed by lipoxygenase (LOX). nih.govuliege.be This enzyme introduces a hydroperoxy group into the fatty acid chain. For instance, linoleic acid can be converted into its hydroperoxy derivative by LOX. nih.gov This initial step is critical as it introduces the oxygen functionality required for lactone formation.
Following the action of lipoxygenase, the modified fatty acid enters the β-oxidation pathway. mdpi.comwikipedia.orgjackwestin.com This metabolic process systematically shortens the fatty acid chain by removing two-carbon units in the form of acetyl-CoA. wikipedia.org In the context of δ-lactone synthesis, the β-oxidation spiral proceeds until a specific chain length is reached, leading to the formation of a hydroxy fatty acid intermediate that can subsequently cyclize to form the lactone ring. researchgate.net
Hydroxy fatty acids are pivotal intermediates in the biosynthesis of δ-lactones. nih.gov The position of the hydroxyl group on the fatty acid backbone determines the size of the resulting lactone ring. For the formation of a δ-lactone, a hydroxyl group at the δ-position (the fifth carbon atom from the carboxyl group) is required.
These hydroxy fatty acid precursors can be generated through various enzymatic reactions. As mentioned, the lipoxygenase pathway is one route. semanticscholar.org Another important mechanism is the hydration of unsaturated fatty acids, catalyzed by hydratases. nih.gov For example, 3,11-dihydroxy-myristic acid can serve as a starting material, which, after undergoing β-oxidation, leads to the formation of δ-octalactone. google.com The process involves the shortening of the carbon chain until a δ-hydroxy alkanoic acid is formed, which then undergoes intramolecular esterification (lactonization) to yield the stable δ-lactone ring. google.com
Advances in molecular biology have enabled the identification and engineering of genes involved in lactone biosynthesis. rsc.org Genes encoding key enzymes such as lipoxygenases and acyl-CoA oxidases have been studied to understand and manipulate lactone production. nih.govnih.gov For example, in peaches, the expression of lipoxygenase genes has been correlated with the production of various volatile compounds, including lactones. nih.gov
Furthermore, engineering biosynthetic pathways in microorganisms offers a promising approach for the targeted production of specific lactones. nih.govbiorxiv.orgnih.gov By introducing or overexpressing genes that encode the necessary enzymes, such as those for fatty acid hydroxylation and subsequent β-oxidation, it is possible to direct the metabolic flux towards the desired lactone product. While much of the research in this area has focused on other lactones like γ-decalactone, the principles are applicable to the production of δ-octalactone. nih.gov The manipulation of genes in the β-oxidation pathway of yeasts like Yarrowia lipolytica has been a key strategy. nih.gov
Microbial Production and Biotransformation
Microorganisms, particularly yeasts and fungi, are widely utilized for the production of lactones through fermentation and biotransformation processes. mdpi.com These methods are valued as they can yield "natural" flavor compounds, which are in high demand.
Several yeast and fungal species have been identified for their ability to produce δ-lactones. While research has extensively covered γ-decalactone production by strains like Yarrowia lipolytica, many of these microorganisms are also capable of producing other lactones, including δ-varieties. srce.hrresearchgate.netresearchgate.net
Saccharomyces cerevisiae, the common baker's yeast, is known to produce δ-octalactone as a metabolite. nih.gov Other yeasts, such as those from the genera Candida and Sporidiobolus, have also been reported to produce various lactones. semanticscholar.orgmdpi.com For instance, Sporidiobolus salmonicolor has been shown to de novo biosynthesize several γ- and δ-lactones. mdpi.com
Filamentous fungi are also significant producers of lactones. Species from the genera Fusarium, Trichoderma, and Aspergillus have been investigated for their lactone production capabilities. mdpi.comnih.gov For example, Fusarium poae has been reported to produce δ-decalactone. mdpi.com
| Microorganism | Lactone(s) Produced | Reference |
| Saccharomyces cerevisiae | δ-Octalactone | nih.gov |
| Sporidiobolus salmonicolor | γ- and δ-lactones | mdpi.com |
| Yarrowia lipolytica | γ- and δ-lactones | srce.hrresearchgate.netresearchgate.net |
| Fusarium poae | δ-Decalactone | mdpi.com |
| Trichoderma viride | γ- and δ-lactones | mdpi.com |
| Aspergillus spp. | γ- and δ-lactones | researchgate.net |
| Candida spp. | γ- and δ-lactones | semanticscholar.orggoogle.com |
| Mucor circinelloides | γ- and δ-octalactone | google.com |
To improve the efficiency of microbial lactone production, various fermentation parameters can be optimized. patsnap.com These include the composition of the culture medium, pH, temperature, aeration, and the concentration of the precursor substrate. patsnap.comnih.gov
For instance, the application of sublethal heat stress has been shown to significantly increase the production of target δ-lactones in certain bacterial strains. nih.gov The introduction of a pre-fermentation step can also have a positive, though not always statistically significant, impact on lactone yield. nih.gov
The choice of substrate is also critical. While glucose is a common carbon source for microbial growth, the addition of fatty acids or vegetable oils rich in fatty acid precursors is necessary for the biotransformation into lactones. nih.gov The concentration of the substrate must be carefully controlled, as high concentrations can be toxic to the microorganisms. researchgate.net
Interactive Data Table: Fermentation Parameter Optimization
| Parameter | Condition | Effect on Lactone Yield | Reference |
|---|---|---|---|
| Temperature | Optimal for specific strain (e.g., 25-30°C for yeast) | Maximizes metabolic activity | patsnap.com |
| pH | Maintained at optimal level (e.g., 5.0-7.0) | Influences enzyme activity and cell growth | researchgate.netpatsnap.com |
| Aeration | Controlled oxygen supply | Crucial for aerobic pathways like β-oxidation | patsnap.comnih.gov |
| Substrate Concentration | Optimized (e.g., addition of vegetable oils) | Provides precursors for lactone synthesis | researchgate.netnih.gov |
Biotransformation of Precursors into Delta-Octalactone
The biotechnological production of lactones, including this compound, is a significant area of research, offering a "natural" alternative to synthetic production methods. The primary mechanism for the biotransformation of precursors into this compound involves the microbial fermentation of fatty acids. This process is centered around the β-oxidation pathway in various microorganisms.
The general biosynthetic route begins with a suitable fatty acid precursor, which undergoes hydroxylation to form a hydroxy fatty acid. This intermediate is then subjected to several cycles of β-oxidation, a process that shortens the carbon chain of the fatty acid. In the case of this compound, the process is controlled to yield a 5-hydroxyoctanoic acid intermediate. This precursor then undergoes spontaneous intramolecular cyclization, or lactonization, under acidic conditions to form the stable six-membered ring structure of this compound.
Several microorganisms have been identified for their ability to facilitate this biotransformation. While much of the research has focused on the production of gamma-decalactone from ricinoleic acid using yeasts like Yarrowia lipolytica and Saccharomyces cerevisiae, these processes can also yield other lactones, including this compound, albeit often in smaller quantities. The specific lactone produced is dependent on the substrate used and the enzymatic machinery of the microorganism. For instance, fungi from the genus Mucor have been shown to produce this compound from substrates like octanamide.
The following table summarizes the key aspects of this compound biotransformation:
| Precursor | Microorganism | Key Pathway | Product |
| Fatty Acids | Various Yeasts and Fungi | β-oxidation | 5-hydroxyoctanoic acid |
| 5-hydroxyoctanoic acid | (Spontaneous) | Intramolecular Cyclization | This compound |
| Octanamide | Mucor circinelloides | Fermentation | This compound |
Presence in Biological Systems and Natural Products
This compound is a naturally occurring compound found in a variety of biological systems, contributing to the chemical communication of animals and the characteristic aroma of numerous plants, fruits, and food products.
Occurrence in Bovidae Secretions
This compound has been identified as a volatile compound in the secretions of several species within the Bovidae family, as well as other related artiodactyls. In these animals, the compound often plays a role in chemical signaling.
Research has indicated the presence of this compound in the interdigital gland secretions of male white-tailed deer (Odocoileus virginianus). thegoodscentscompany.com It is also a component of the body odor of waterbuck (Kobus ellipsiprymnus), where it is part of a blend of compounds that has been shown to repel tsetse flies. The compound has also been reported in the milk of goats.
The presence of this compound in these secretions is significant for understanding the chemical ecology of these animals, including territorial marking and defense against pests.
Presence in Plant Volatiles and Fruit Aromas
This compound is a notable contributor to the aroma profile of a wide array of plants and fruits. Its characteristic scent is often described as sweet, creamy, and coconut-like, with fruity undertones. This makes it a key component in the complex bouquet of many desirable flavors.
The compound is a significant volatile in coconut, where it is organoleptically one of the most dominant notes, contributing to the fruit's characteristic creamy and tropical aroma. thegoodscentscompany.comperfumerflavorist.comperfumerflavorist.com It is also found in the fragrant essence of numerous other fruits, including:
Apricot (Prunus armeniaca): Contributes to the soft, fleshy notes of the fruit's aroma. thegoodscentscompany.com
Peach (Prunus persica): Plays a secondary, yet important, role in the lactone complex that defines the peach aroma. thegoodscentscompany.comperfumerflavorist.comleffingwell.com
Pineapple (Ananas comosus): Identified as a characteristic aroma compound in certain pineapple varieties, contributing a coconut-like scent. thegoodscentscompany.comperfumerflavorist.com
Raspberry (Rubus idaeus): Present as part of the fruit's complex volatile profile. perfumerflavorist.com
The following table provides a summary of fruits in which this compound is a recognized aroma component:
| Fruit | Scientific Name | Aroma Contribution |
| Coconut | Cocos nucifera | Creamy, tropical, dominant coconut note |
| Apricot | Prunus armeniaca | Soft, fleshy notes |
| Peach | Prunus persica | Part of the characteristic lactone complex |
| Pineapple | Ananas comosus | Coconut-like scent |
| Raspberry | Rubus idaeus | Component of the volatile profile |
| Strawberry | Fragaria × ananassa | Rounds out the overall aroma |
Identification in Food and Beverages
Beyond its presence in raw fruits, this compound has been identified as a flavor and aroma component in a variety of processed foods and beverages. Its creamy and fruity characteristics make it a valuable contributor to the sensory profile of many products.
In the dairy sector, this compound is a well-established component of the flavor profile of butter, various cheeses (including blue cheese and cheddar), cream, and yogurt. perfumerflavorist.comleffingwell.compellwall.com Its presence in these products is often a result of the microbial and enzymatic activities that occur during fermentation and ripening, as well as from the animal's diet.
The table below lists various foods and beverages where this compound has been identified:
| Food/Beverage Category | Specific Products |
| Dairy Products | Butter, Blue Cheese, Cheddar Cheese, Cream, Yogurt |
| Alcoholic Beverages | White Wine, Rum |
| Other Food Products | Baked Goods, Frozen Dairy Desserts, Non-alcoholic Beverages |
Chemosensory and Biological Activity Investigations
Olfactory Receptor Binding and Activation Mechanisms
The interaction between an odorant molecule like delta-octalactone and olfactory receptors (ORs) is a complex process that determines its perceived scent and biological effect. This process begins when the molecule binds to one or more ORs, which are G protein-coupled receptors (GPCRs) located on the surface of olfactory receptor neurons. wikipedia.orgchemrxiv.org The activation of these receptors initiates a signal cascade, leading to the perception of smell and subsequent behavioral responses. chemrxiv.org
Understanding the precise interaction between an odorant and an OR at the molecular level is challenging due to the difficulty in crystallizing ORs for experimental structural analysis. nih.govnih.gov Consequently, computational methods such as homology modeling, molecular docking, and molecular dynamics (MD) simulations are indispensable tools for predicting these interactions. nih.govnih.govherts.ac.uk
Homology modeling is used to predict the three-dimensional (3D) structure of an OR by using the known structure of a related protein, such as another GPCR, as a template. nih.govherts.ac.uk Once a 3D model of the receptor is built, molecular docking simulations can predict the most likely binding pose of a ligand, like this compound, within the receptor's binding pocket. herts.ac.ukresearchgate.net These simulations score different poses based on factors like intermolecular forces, including van der Waals interactions, hydrogen bonding, and hydrophobic effects, to identify the most stable and energetically favorable complex. wikipedia.orgnih.gov
Molecular dynamics simulations can further refine this by modeling the dynamic movements of the odorant-receptor complex over time, providing insights into conformational changes that occur upon binding and lead to receptor activation. nih.govresearchgate.net For instance, studies on other odorants have shown that interactions with transmembrane regions of the receptor are crucial for stabilizing the bond. nih.gov Although specific docking studies for this compound are not widely published, these computational approaches provide a framework for understanding how its structural features, such as the lactone ring and alkyl chain, engage with specific amino acid residues in a binding pocket. nih.govnih.gov
Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure correlates with its biological activity. For this compound, SAR studies have been particularly important in the context of its repellent effect on tsetse flies (Glossina spp.). ku.ac.ke These studies involve systematically modifying the structure of this compound and observing how these changes affect its repellency.
Key findings from SAR studies on lactones include:
Alkyl Chain Length: Increasing the length of the alkyl side chain of this compound from a propyl to a butyl group (creating delta-nonalactone) was found to significantly enhance its repellent potency against Glossina pallidipes and G. morsitans morsitans. ku.ac.keresearch-nexus.net
Ring Size: The size of the lactone ring is critical to its function. While six-membered rings (delta-lactones) like this compound and delta-nonalactone (B1583773) act as repellents, increasing the ring size to a seven-membered lactone (an epsilon-lactone) can reverse the effect, turning the compound into an attractant for tsetse flies. ku.ac.kenih.gov
Gamma- vs. Delta-Lactones: Reducing the ring size from a delta-lactone (six-membered) to a gamma-lactone (five-membered) generally leads to a decrease in repellent activity against tsetse flies. ku.ac.ke
These findings demonstrate that the specific combination of a six-membered lactone ring and the length of the alkyl side chain in this compound and its analogs are key determinants of their interaction with the tsetse fly's olfactory system. ku.ac.ke
Table 1: Structure-Activity Relationship of this compound and its Analogues against Tsetse Flies
| Compound | Structural Change from this compound | Observed Effect on Tsetse Flies (Glossina spp.) | Reference |
|---|---|---|---|
| This compound | Baseline (Propyl side chain, 6-membered ring) | Repellent | ku.ac.kenih.gov |
| Delta-Nonalactone | Increased alkyl chain length (Butyl side chain) | More potent repellent than this compound | ku.ac.keresearch-nexus.net |
| Epsilon-Nonalactone | Increased ring size (7-membered ring) | Attractant (reversal of activity) | ku.ac.kenih.gov |
| Gamma-Lactones (e.g., γ-hexalactone, γ-heptalactone) | Decreased ring size (5-membered ring) | Decreased repellency | ku.ac.ke |
Electrophysiological techniques, such as electroantennography (EAG), provide direct evidence of an insect's olfactory system detecting a specific compound. frontiersin.org EAG measures the average electrical response of all the olfactory sensory neurons on the antenna to an odorant stimulus. nih.gov
This compound was first identified as a key component of the body odor of the waterbuck (Kobus defassa), an animal that tsetse flies actively avoid. frontiersin.orgplos.org EAG studies on the savannah tsetse fly (Glossina spp.) confirmed that this compound is an EAG-active compound, meaning it elicits a significant electrical response from the fly's antennae. ku.ac.ke Further studies have shown that the blend of compounds from waterbuck odor, which includes this compound, not only acts as a spatial repellent but also inhibits the feeding response in tsetse flies like G. f. fuscipes. frontiersin.org When this compound was removed from this repellent blend, the anti-feeding effect was significantly reduced, highlighting its crucial role in modulating the fly's behavior through chemosensory pathways. frontiersin.org
Role in Chemical Ecology and Pest Management
In chemical ecology, semiochemicals (signal-carrying chemicals) are classified based on whether they mediate communication within a species (pheromones) or between different species (allelochemicals). nih.gov this compound functions as an allomone, a type of allelochemical that benefits the emitter (the waterbuck) by deterring the receiver (the tsetse fly). nih.gov
The most well-documented biological activity of this compound is its role as an insect repellent, particularly against tsetse flies, which are vectors for trypanosomiasis (sleeping sickness in humans and nagana in animals). ku.ac.kenih.gov
Initial research identified this compound as one of four key components in the Waterbuck Repellent Compound (WRC) blend, which also contains guaiacol, pentanoic acid, and geranylacetone. frontiersin.orgplos.org This blend was formulated to mimic the natural repellent odor of the waterbuck and has been shown to provide significant protection to cattle from tsetse bites. research-nexus.netfrontiersin.org
Table 2: Composition of the Waterbuck Repellent Compound (WRC) Blend
| Component | Ratio in Blend | Reference |
|---|---|---|
| Guaiacol | 2 | plos.org |
| Geranylacetone | 1 | plos.org |
| Pentanoic Acid | 3 | plos.org |
| This compound | 3 | plos.org |
Pheromones are chemicals used for communication between individuals of the same species, for functions such as mating, aggregation, or alarm. nih.govnih.gov While this compound is a powerful semiochemical, current research primarily supports its role as an allomone in the context of the waterbuck-tsetse fly interaction. nih.gov There is limited evidence to suggest that this compound functions as a pheromone for insect species. Its application in pest management is therefore based on its allomonal repellent properties rather than on manipulating intraspecific insect behavior like mating disruption or aggregation trapping, which are common uses for pheromones. research-nexus.netnih.gov
Antimicrobial and Antioxidant Properties (Mechanistic Studies)
Elucidation of Mechanism of Action at Cellular and Molecular Levels
While specific mechanistic studies on this compound are limited, the antimicrobial action of lactones as a class is generally attributed to their ability to interact with and disrupt microbial cells. d-nb.infomdpi.com The mechanisms are often linked to the molecule's structure and physicochemical properties.
One of the primary proposed mechanisms for antimicrobial action is the disruption of cell membrane integrity. researchgate.netd-nb.info Lactones, particularly those with lipophilic characteristics, can intercalate into the phospholipid bilayer of bacterial cell membranes. This interaction can alter membrane fluidity and permeability, leading to the leakage of essential intracellular components like ions, nucleotides, and proteins, ultimately causing cell death. researchgate.net
For some more complex lactones, such as certain sesquiterpene lactones, the mechanism involves direct interaction with cellular macromolecules. d-nb.info These often contain reactive groups, like an α-methylene-γ-lactone ring, which can react with nucleophilic groups (e.g., sulfhydryl groups) in enzymes and other proteins, inactivating them and disrupting critical metabolic pathways. d-nb.info this compound, as a saturated lactone, lacks this specific reactive moiety, suggesting its bioactivity is more likely driven by physical disruption of membranes rather than covalent modification of proteins.
Furthermore, some lactones have been shown to possess radical scavenging abilities, indicating antioxidant potential. google.com This activity is crucial in mitigating oxidative stress, although the specific molecular pathway for this compound's antioxidant action has not been fully elucidated.
Structure-Function Relationships in Bioactivity
The biological activity of a lactone is intrinsically linked to its chemical structure. For simple aliphatic lactones like this compound, two key structural features determine its bioactivity: the lactone ring itself and the attached alkyl side chain.
The relationship between the length of an alkyl chain and antimicrobial efficacy is a well-established principle in medicinal chemistry. nih.govscentree.co Generally, increasing the length of the hydrocarbon chain enhances lipophilicity, which improves the molecule's ability to associate with and penetrate the lipid-rich membranes of microbial cells. nih.gov However, there is typically an optimal chain length, beyond which decreased water solubility can hinder effectiveness. nih.gov In this compound, the propyl side chain at the C-6 position provides a degree of lipophilicity that facilitates its interaction with cell membranes.
A key parameter used to quantify this is the octanol-water partition coefficient (Log P), which measures a compound's hydrophobicity. A higher Log P value generally correlates with greater membrane interaction and potentially higher bioactivity, a principle used in Quantitative Structure-Activity Relationship (QSAR) modeling. perfumerflavorist.com this compound has a Log P value reported between 1.16 and 1.9, indicating moderate lipophilicity. nih.govthegoodscentscompany.com
The delta-lactone (oxan-2-one) is a stable six-membered ring. d-nb.info The presence of the ester group within this ring provides polarity, creating an amphipathic molecule that can orient itself at the lipid-water interface of a cell membrane. This balance of a polar head (the lactone ring) and a nonpolar tail (the propyl chain) is crucial for its potential activity.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Log P | Key Structural Features |
| This compound | C₈H₁₄O₂ | 142.20 | ~1.9 | 6-membered lactone ring, C3 alkyl (propyl) side chain |
Flavor and Fragrance Perception (Advanced Studies)
Sensory Evaluation and Olfactometry
This compound is a significant aroma compound, valued for its distinct sensory profile. It is naturally present in various foods, including dairy products like butter and cream, and fruits such as peaches, apricots, and raspberries. google.comnih.gov
Sensory evaluation studies and olfactometry analyses consistently describe its aroma as having creamy, coconut-like, and sweet characteristics, often with fruity and hay-like undertones. mdpi.comgoogle.comthegoodscentscompany.comwikipedia.org It is considered to have a softer and more realistic coconut character compared to the harsher notes of other lactones like γ-nonalactone. wikipedia.org While not always the most abundant lactone in coconut, it is often the most organoleptically dominant. wikipedia.org
| Source/Method | Reported Odor Descriptors for this compound |
| The Good Scents Company | Creamy, coconut-like with a minty undertone; sweet, fatty, tonka, tropical, dairy. mdpi.comthegoodscentscompany.com |
| Pell Wall | Sweet, coconut, tropical-fruit, milky, coumarin. google.com |
| Perfumer & Flavorist | Attractive, predominantly coconut character with significant creamy and hay notes. wikipedia.org |
| FEMA Flavor Profile | Coconut, Peach. thegoodscentscompany.com |
Aroma-Matrix Interactions in Complex Systems
The perception of this compound's flavor and fragrance is not solely dependent on its concentration but is heavily influenced by its interaction with the surrounding food matrix. nih.gov The release of volatile aroma compounds from the food into the headspace of the mouth and nose is a prerequisite for perception. This release is governed by the physicochemical interactions between the aroma molecule and non-volatile matrix components like proteins, lipids, and carbohydrates.
As a moderately hydrophobic compound (Log P > 1), this compound's volatility is significantly affected by the matrix composition.
Lipid Interactions : In high-fat systems like dairy cream or cheese, this compound will preferentially partition into the lipid phase. This leads to a higher retention of the aroma compound within the food and a lower release into the vapor phase, which can decrease the perceived aroma intensity compared to a low-fat system. The formation of lactones is often a result of lipid oxidation, indicating their natural association with fatty components. femaflavor.org
Protein Interactions : Milk proteins, such as casein and whey proteins, are known to bind volatile flavor compounds through hydrophobic interactions and hydrogen bonds. researchgate.net this compound can bind to the hydrophobic pockets of these proteins, which further reduces its free concentration and volatility. researchgate.net This binding can lead to "flavor scalping," where the perceived aroma intensity diminishes over time in high-protein foods. researchgate.net
Carbohydrate Interactions : In matrices with high carbohydrate content, such as fruit products or sweetened goods, aroma release can also be affected. Polysaccharides like pectin (B1162225) or starches can form gel networks that physically entrap aroma molecules, hindering their diffusion and release. Furthermore, high concentrations of sugars can alter the water activity of the system, which in turn influences the partitioning of volatile compounds.
Therefore, the formulation of a food product—its fat, protein, and carbohydrate content—must be carefully considered to achieve the desired release and sensory perception of this compound.
Quantitative Descriptive Analysis of Flavor Profiles
The primary flavor attributes associated with this compound are its prominent coconut and creamy characteristics. nih.govmdpi.comresearchgate.netresearchgate.netthegoodscentscompany.comperfumerflavorist.com It is often described as having a sweet and fruity aroma and taste, with some sources also noting hay-like or waxy nuances. perfumerflavorist.comleffingwell.comperfumerflavorist.com In comparison to other lactones, this compound is considered to have a softer, more realistic coconut character than gamma-nonalactone, which can be harsher. researchgate.net While delta-decalactone (B1670226) and delta-dodecalactone (B1346982) are also known for their creamy notes, this compound is distinguished by its significant coconut aspect. researchgate.net
The sensory perception of this compound is concentration-dependent. At a concentration of 10.00 ppm in dipropylene glycol, it is described as having a sweet, coconut, creamy, coumarinic, and lactonic odor with a green, fatty nuance. researchgate.net At the same concentration, its taste is characterized as coconut, sweet, creamy, lactonic, and fruity with a milky and oily depth. researchgate.net
The following data tables provide a representative summary of the flavor and odor profile of this compound based on a synthesis of available scientific and technical literature. The intensity values are illustrative and are intended to represent the relative prominence of each attribute as consistently reported in descriptive analyses.
Table 1: Key Flavor Descriptors for this compound
| Descriptor | Description | Illustrative Intensity (out of 10) |
| Coconut | The primary and most recognizable flavor note. | 9 |
| Creamy | A smooth, rich, and dairy-like sensation. | 8 |
| Sweet | A perception of sweetness contributing to the overall profile. | 7 |
| Fruity | Notes reminiscent of fruits, often described as peachy or apricot-like. | 6 |
| Lactonic | A characteristic milky, fatty flavor common to lactones. | 6 |
| Hay-like | A subtle, dry, and slightly herbaceous note. | 4 |
| Waxy | A fatty, slightly oily mouthfeel and aroma. | 3 |
Table 2: Comparative Flavor Notes of Delta-Lactones
| Compound | Primary Flavor Notes |
| This compound | Coconut, creamy, sweet, fruity, hay-like nih.govmdpi.comresearchgate.netresearchgate.netthegoodscentscompany.comperfumerflavorist.comleffingwell.comperfumerflavorist.com |
| Delta-Decalactone | Creamy, peachy, waxy, fruity perfumerflavorist.com |
| Delta-Dodecalactone | Creamy, buttery, fruity perfumerflavorist.com |
| Gamma-Nonalactone | Intense coconut, harsh researchgate.net |
Advanced Analytical Methodologies for Delta Octalactone
Spectroscopic Characterization and Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of delta-octalactone. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
NMR spectroscopy is a powerful tool for determining the structure of this compound by mapping the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different protons in the molecule are observed. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the proton attached to the carbon atom adjacent to the ester oxygen (C-6) is deshielded and appears at a lower field.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. nih.gov The carbonyl carbon (C-1) of the lactone ring shows a characteristic signal at a low field (around 171.90 ppm) due to its electron-withdrawing nature. nih.gov The carbon atom bonded to the ester oxygen (C-6) also exhibits a downfield shift (around 80.53 ppm). nih.gov The remaining carbon atoms of the propyl side chain and the lactone ring appear at higher fields.
Interactive Data Table: Typical NMR Data for this compound
The following table is interactive. Click on the headers to sort the data.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | - | ~171.90 |
| Methylene Protons (-CH₂-) | Multiple signals | Multiple signals |
| Methine Proton (-CH-) | Lower field signal | ~80.53 |
| Methyl Protons (-CH₃) | Higher field signal | Multiple signals |
Note: Specific chemical shifts can vary depending on the solvent and the specific NMR instrument used.
Mass Spectrometry (MS) and Tandem MS Techniques
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification. chemguide.co.uk
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (142.20 g/mol ). nih.govwikipedia.org The fragmentation of the molecular ion leads to a series of characteristic fragment ions. chemguide.co.uk A prominent peak is often observed at m/z 99, which results from a McLafferty rearrangement, a common fragmentation pathway for esters and lactones. nih.govlibretexts.org Other significant fragments can be seen at m/z 71, 70, 42, and 41. nih.gov
Tandem mass spectrometry (MS/MS) provides even greater structural information by isolating a specific ion (the precursor ion) and subjecting it to further fragmentation to produce product ions. researchgate.net This technique is particularly useful for the unambiguous identification of this compound in complex mixtures, such as food and environmental samples. researchgate.net
Interactive Data Table: Key Mass Spectral Fragments of this compound
The following table is interactive. Click on the headers to sort the data.
| m/z Value | Relative Intensity | Proposed Fragment |
| 99 | High | Result of McLafferty rearrangement |
| 71 | Moderate | Further fragmentation products |
| 70 | Moderate | Further fragmentation products |
| 42 | Moderate | Further fragmentation products |
| 41 | Moderate | Further fragmentation products |
Infrared (IR) Spectroscopy for Structural Confirmation
Infrared (IR) spectroscopy is a valuable technique for confirming the presence of key functional groups in this compound. libretexts.org The most characteristic absorption in the IR spectrum of this compound is the strong band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring, which typically appears in the region of 1735-1750 cm⁻¹. libretexts.org Additionally, C-H stretching vibrations of the alkyl groups are observed around 2850-2960 cm⁻¹. libretexts.org The presence and position of these bands provide strong evidence for the lactone structure. ucla.edu
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from other compounds in a mixture and for its precise quantification.
Gas Chromatography (GC) with Advanced Detectors (e.g., GC-MS, GC × GC-TOFMS)
Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer (GC-MS) is a powerful tool for the identification and quantification of this compound. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each eluted compound, allowing for positive identification by comparing the spectra to a library. nih.govleco.com
Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC × GC-TOFMS): For highly complex samples, comprehensive two-dimensional gas chromatography (GC × GC) coupled with a time-of-flight mass spectrometer (TOFMS) offers superior separation power and sensitivity. researchgate.netnih.gov This technique separates the sample on two different columns, providing enhanced resolution and allowing for the detection of trace amounts of this compound in intricate matrices. plos.orgchromatographyonline.com
High-Performance Liquid Chromatography (HPLC) Applications
While GC is more common for lactone analysis, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile derivatives or when derivatization for GC is not desirable. cmes.org HPLC methods for lactones often involve the use of a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector if the lactone has a suitable chromophore, or more universally with a refractive index detector or an evaporative light scattering detector.
Solid-Phase Microextraction (SPME) Techniques for Volatile Analysis
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely employed for the analysis of volatile and semi-volatile organic compounds, including lactones like this compound. helsinki.fimdpi.com The principle of SPME involves the partitioning of analytes between the sample matrix (or its headspace) and a stationary phase coated onto a fused silica (B1680970) fiber. mdpi.com Following extraction, the fiber is transferred directly to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis, often coupled with mass spectrometry (MS). researchgate.net
For the analysis of volatile compounds, Headspace SPME (HS-SPME) is the preferred mode. sigmaaldrich.com In HS-SPME, the fiber is exposed to the vapor phase above the sample, which prevents the complex sample matrix from contaminating the fiber. sigmaaldrich.comagriculturejournals.cz This is particularly advantageous for analyzing this compound in complex food or biological matrices. The efficiency of the extraction is governed by the equilibrium of the analyte between the sample, the headspace, and the fiber coating. sigmaaldrich.com
Several parameters must be optimized to achieve maximum sensitivity and reproducibility in SPME analysis. These include extraction time, temperature, sample volume, and matrix modifications like the addition of salt (salting out) to increase the volatility of analytes. agriculturejournals.czresearchgate.net
Table 1: Example of SPME Parameters for Volatile Compound Analysis
| Parameter | Condition | Rationale |
| Fiber Coating | DVB/CAR/PDMS | Broad-spectrum coating suitable for a wide range of volatile and semi-volatile compounds. sigmaaldrich.com |
| Extraction Mode | Headspace (HS) | Minimizes matrix effects and fiber contamination, ideal for complex samples. sigmaaldrich.com |
| Extraction Temp. | 40-60°C | Increases vapor pressure of semi-volatile analytes like this compound, facilitating their transfer to the headspace. agriculturejournals.cz |
| Extraction Time | 20-40 min | Allows for sufficient time for analytes to reach equilibrium between the sample, headspace, and fiber. researchgate.net |
| Agitation | Stirring/Vortexing | Facilitates the mass transfer of analytes from the sample matrix to the headspace. agriculturejournals.cz |
| Desorption Temp. | 240-260°C | Ensures complete thermal desorption of analytes from the SPME fiber into the GC injector. |
| Matrix Mod. | NaCl addition | Increases the ionic strength of the aqueous sample, reducing the solubility of organic analytes and promoting their release into the headspace. agriculturejournals.cz |
Chemometric and Data Analysis Approaches
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of aroma analysis, where instrumental techniques like GC-MS can generate large and complex datasets, chemometrics is essential for data interpretation. dntb.gov.ua These approaches allow researchers to identify patterns, classify samples, and build predictive models that correlate analytical data with sensory properties.
Principal Component Analysis (PCA) in Aroma Profiling
Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique used extensively in aroma profiling. nih.gov It reduces the dimensionality of a complex dataset, which may consist of the concentrations of numerous volatile compounds across multiple samples, into a few new variables called Principal Components (PCs). nih.gov These PCs are linear combinations of the original variables and are ordered such that the first PC (PC1) explains the largest possible variance in the data, the second PC (PC2) explains the second largest, and so on. nih.govnih.gov
By plotting the samples (scores plot) and the original variables (loadings plot) in the new PC space, it is possible to visualize the relationships between samples and identify the specific compounds responsible for their differentiation. researchgate.netmdpi.com For instance, in the analysis of food products, PCA can group samples based on their processing, origin, or aging, and the loadings plot will reveal which volatile compounds, such as this compound, are characteristic of each group. mdpi.com This allows for an objective classification of samples based on their complete aroma profile rather than the concentration of a single compound. researchgate.net
Table 2: Hypothetical PCA Loadings for Aroma Compounds in Dairy Products
| Compound | Loading on PC1 (Creamy vs. Fruity) | Loading on PC2 (Cheesy vs. Fresh) |
| This compound | 0.85 | 0.15 |
| Diacetyl | 0.78 | 0.30 |
| Acetic Acid | -0.20 | 0.89 |
| Ethyl Butyrate | -0.75 | -0.10 |
| 2-Heptanone | 0.10 | 0.75 |
| Hexanal | -0.65 | -0.55 |
This table illustrates how PCA might associate this compound strongly with the "creamy" dimension (PC1) of a dairy product's aroma.
Statistical Modeling for Sensory-Analytical Correlations
A primary goal in flavor science is to establish a robust correlation between instrumental measurements and human sensory perception. Statistical modeling provides the framework for achieving this by linking analytical data (e.g., concentrations of volatile compounds) with sensory panel scores (e.g., intensity ratings for attributes like "creamy" or "fruity"). nih.govresearchgate.net
Various statistical techniques can be employed, ranging from simple linear regression to more complex multivariate methods like Partial Least Squares (PLS) regression and Canonical Correlation Analysis (CCA). nih.govfiveable.me PLS regression is particularly useful when there are many, often correlated, predictor variables (analytical data) and one or more response variables (sensory data). It is a common approach for developing models that can predict the sensory characteristics of a product based on its chemical composition. researchgate.net
For example, a statistical model could be developed to predict the perceived "coconut" or "creamy" aroma intensity in a product based on the measured concentration of this compound and other relevant lactones and ketones. nih.gov These models are invaluable for quality control and new product development, as they can reduce the reliance on time-consuming and expensive sensory panel evaluations by using rapid instrumental analysis as a proxy. researchgate.net The success of such models depends on the quality of both the analytical and sensory data and the selection of the appropriate statistical method to capture the underlying relationships. nih.gov
Emerging Research Frontiers and Future Directions
Applications in Advanced Materials Science (Polymer Precursors)
The chemical structure of δ-octalactone, a cyclic ester, positions it as a viable monomer for the synthesis of aliphatic polyesters through ring-opening polymerization (ROP). This process is a significant area of interest in advanced materials science for creating biodegradable and biocompatible polymers. The ROP of lactones is a type of chain-growth polymerization that can be initiated by cationic, anionic, or coordination-insertion mechanisms, with organocatalysis gaining increasing attention for its advantages in control and potential for creating materials with specific properties.
The polymerization of lactones involves the cleavage of the ester bond within the ring, leading to the formation of a linear polymer chain. The reactivity and the resulting polymer's properties are influenced by the ring size and any substituents on the lactone ring. While much of the research has focused on other lactones like δ-valerolactone and ε-caprolactone, the principles are directly applicable to δ-octalactone.
Key research findings indicate that the thermodynamics and kinetics of ROP are critical factors. For instance, the enthalpy (ΔH p°) and entropy (ΔS p°) of polymerization determine the feasibility and equilibrium position of the reaction. Studies on substituted valerolactones have shown that the degree of substitution on the ring can impact the rate of polymerization, with steric hindrance potentially slowing the reaction.
Future research in this area will likely focus on:
Catalyst Development: Designing novel, highly efficient, and selective organocatalysts for the ROP of δ-octalactone to control polymer molecular weight, and architecture.
Copolymerization: Investigating the copolymerization of δ-octalactone with other lactones or cyclic monomers to create new materials with tailored thermal and mechanical properties.
Functional Polyesters: Exploring the synthesis of functional polyesters by using substituted δ-octalactone monomers, which could introduce specific functionalities along the polymer chain for applications in drug delivery, tissue engineering, and other biomedical fields.
Table 1: General Thermodynamic and Kinetic Considerations in Ring-Opening Polymerization of Lactones
| Parameter | Significance in Polymerization | Influencing Factors |
| Enthalpy of Polymerization (ΔH p°) | Indicates the heat released or absorbed during polymerization. A more negative value suggests a more strained ring and a thermodynamically more favorable reaction. | Ring size, presence and position of substituents. |
| Entropy of Polymerization (ΔS p°) | Represents the change in disorder. Typically negative for ROP as a cyclic monomer becomes a more ordered linear polymer chain. | Ring size and flexibility. |
| Gibbs Free Energy of Polymerization (ΔG p°) | Determines the spontaneity of the polymerization (ΔG p° = ΔH p° - TΔS p°). Must be negative for polymerization to occur. | Temperature, monomer concentration. |
| Observed Rate Constant (k obs) | Quantifies the speed of the polymerization reaction. | Catalyst type and concentration, temperature, monomer structure (steric hindrance). |
Biotechnological Production Enhancement and Bioprocess Engineering
The production of δ-octalactone through biotechnological routes is a key area of research, driven by the demand for natural flavor and fragrance compounds. nih.gov Bioprocess engineering and metabolic engineering are at the forefront of efforts to enhance the yield, productivity, and economic viability of microbial lactone production.
A promising strategy involves the use of microorganisms, such as yeasts and bacteria, to convert renewable substrates into δ-lactones. For instance, research has demonstrated the potential of various bacterial strains, including those from the genera Lactococcus and Lentilactobacillus, to produce a range of δ-lactones (δ-C10, δ-C12, δ-C14, and δ-C18) from vegetable oils like grapeseed oil. nih.gov The biotransformation process typically involves the hydroxylation of fatty acids followed by intramolecular cyclization to form the lactone. nih.gov
Several strategies are being explored to enhance production:
Strain Selection and Engineering: Screening for and identifying novel microbial strains with high lactone production capabilities is a primary step. nih.gov Furthermore, metabolic engineering can be employed to optimize the biosynthetic pathways. This may involve overexpressing key enzymes, such as hydratases, and redirecting metabolic fluxes towards the desired lactone precursors. nih.gov
Process Optimization: Manipulating fermentation conditions is crucial for maximizing yield. Studies have shown that applying sublethal heat stress can significantly increase the production of certain δ-lactones by some bacterial strains. nih.gov For example, the production of δ-octadecalactone by Lactococcus lactis subsp. lactis biovar diacetylactis was improved by a factor of nine under heat stress. nih.gov Other parameters such as pH, aeration, and substrate feeding strategies are also critical. nih.gov
Substrate Utilization: The choice of substrate is vital for a sustainable and economical process. Research is ongoing to utilize inexpensive and readily available feedstocks, such as vegetable oils and their derivatives, for lactone production. nih.gov The use of hydrolyzed jalap resin to obtain 3,11-dihydroxy-myristic acid as a precursor for δ-octalactone has also been described. googleapis.com
Table 2: Microbial Strains and Strategies for δ-Lactone Production
| Microorganism Type | Example Strains | Substrate Examples | Enhancement Strategies | Target Lactones |
| Bacteria | Lactococcus lactis, Lentilactobacillus parafarraginis nih.gov | Grapeseed Oil nih.gov | Sublethal heat stress, process optimization nih.gov | δ-Decalactone, δ-Dodecalactone, δ-Tetradecalactone, δ-Octadecalactone nih.gov |
| Bacteria | Clostridium species nih.gov | Unsaturated lactones (e.g., 2-decen-5-olide) nih.gov | Anaerobic hydrogenation nih.gov | δ-Decalactone, δ-Dodecalactone nih.gov |
| Yeast | Saccharomyces cerevisiae googleapis.com | Hydroxy fatty acids (e.g., 3,11-dihydroxy-myristic acid) googleapis.com | Aerobic fermentation, β-oxidation pathway googleapis.com | δ-Octalactone googleapis.com |
| Yeast | Yarrowia lipolytica googleapis.com | Hydroxy fatty acids googleapis.com | Biotransformation | δ-Lactones |
Neurobiological and Receptor-Specific Studies
The sensory perception of δ-octalactone, particularly its characteristic coconut-like and creamy aroma, is mediated by olfactory receptors in the nasal cavity. perfumerflavorist.comscentree.co These receptors are a large family of G-protein coupled receptors (GPCRs), which are integral membrane proteins that detect molecules outside the cell and initiate a signaling cascade inside. wikipedia.orgkhanacademy.orgnih.gov When an odorant molecule like δ-octalactone binds to a specific olfactory receptor, it triggers a conformational change in the receptor, leading to the activation of a G-protein and subsequent generation of a nerve impulse that is transmitted to the brain and interpreted as a specific smell. nih.gov
While the human genome contains a vast number of genes encoding for olfactory receptors, the specific receptor(s) that bind to δ-octalactone have not been definitively identified. Future research in this area is likely to focus on:
Receptor Deorphanization: Identifying the specific olfactory GPCRs that respond to δ-octalactone. This involves screening libraries of known olfactory receptors with the compound to find a match.
Structure-Activity Relationships: Investigating how the structure of δ-octalactone and related lactones influences their binding affinity and activation of specific receptors. This knowledge is crucial for understanding the nuances of flavor and fragrance perception. perfumerflavorist.com
Ectopic Olfactory Receptors: A fascinating and emerging field is the study of "ectopic" olfactory receptors, which are GPCRs found in tissues outside of the nasal cavity, such as the gut, kidneys, and skin. nih.gov Research has shown that these receptors can be activated by various compounds, including metabolites from gut microbiota. nih.gov Given that lactones are present in various foods and can be produced by microorganisms, an intriguing area for future investigation is whether δ-octalactone can interact with these ectopic receptors and potentially influence physiological processes beyond olfaction.
Interdisciplinary Research in Agri-Food and Health Sciences
The presence of δ-octalactone in a variety of food products, including dairy items like butter and cream, and fruits such as peaches and apricots, makes it a subject of interdisciplinary research in agri-food and health sciences. scentree.copellwall.com
In the agri-food sector , a significant research frontier is the use of δ-octalactone as a natural flavoring agent to improve the sensory profile of plant-based foods. nih.gov As the demand for plant-based alternatives to dairy and meat products grows, there is a need to replicate the desirable creamy and rich flavors often associated with animal-derived products. The biotechnological production of δ-octalactone from plant-derived substrates, such as vegetable oils, offers a sustainable and "natural" solution for enhancing the flavor of these products. nih.gov
From a health sciences perspective, the consumption of foods containing lactones is also an area of growing interest. While lactones like δ-octalactone are generally recognized as safe for consumption as flavoring agents, their broader impact on human health is being explored. foyht.orgnih.gov Some research suggests that an overconsumption of lactone-rich foods, particularly highly processed ones, could potentially irritate the gut lining or affect the balance of the gut microbiota. foyht.org However, many foods that naturally contain lactones, such as fermented dairy products, are also sources of probiotics, which are beneficial for gut health. healthline.com
Future interdisciplinary research will likely explore:
The impact of δ-octalactone on the gut microbiome and its potential downstream effects on health.
The bioavailability and metabolism of δ-octalactone from different food matrices.
The potential biological activities of δ-octalactone, building on research that has shown various biological effects for other lactones, such as antimicrobial and anti-inflammatory properties. researchgate.net
Environmental Impact and Degradation Pathways (Advanced Studies)
As with any chemical compound used in industrial and consumer products, understanding the environmental fate and degradation pathways of δ-octalactone is crucial. Advanced studies in this area focus on its biodegradability and potential for accumulation in the environment.
Lactones are generally considered to be biodegradable. The primary mechanism for the environmental degradation of δ-octalactone is expected to be microbial action in soil and water. nih.gov Soil microorganisms possess a diverse array of enzymes capable of breaking down organic compounds. The degradation of δ-octalactone would likely be initiated by the enzymatic hydrolysis of the ester bond, which opens the lactone ring to form the corresponding hydroxy acid, 5-hydroxyoctanoic acid. This open-chain compound can then be further metabolized by microorganisms through pathways such as β-oxidation.
Research on the biodegradation of other lactones, such as acyl-homoserine lactones (AHLs) which are involved in bacterial quorum sensing, has shown that they can be rapidly degraded in diverse soil environments. nih.govnih.gov This degradation is primarily biological, as sterilized soil shows no significant compound mineralization. nih.gov The process can involve both lactonases, which cleave the lactone ring, and acylases, which cleave the amide bond in AHLs. nih.gov
Advanced research into the environmental impact of δ-octalactone could include:
Isolation and Characterization of Degrading Microorganisms: Identifying specific bacterial and fungal strains from soil and aquatic environments that are capable of using δ-octalactone as a carbon source.
Elucidation of Degradation Pathways: Using techniques like gas chromatography-mass spectrometry (GC-MS) to identify the metabolic intermediates formed during the degradation of δ-octalactone, thereby confirming the precise biochemical pathways involved.
Enzymatic Studies: Characterizing the specific enzymes (e.g., lactonases, esterases) responsible for the initial ring-opening of δ-octalactone and studying their kinetics and substrate specificity.
Ecotoxicological Assessment: While generally considered safe, comprehensive studies on the potential toxicity of high concentrations of δ-octalactone to various non-target organisms in the environment would provide a complete environmental risk profile.
Q & A
Q. What are the optimal experimental conditions for synthesizing delta-Octalactone in laboratory settings?
this compound (5-hydroxyoctanoic acid lactone) is typically synthesized via intramolecular esterification of 5-hydroxyoctanoic acid under acidic catalysis. Key parameters include temperature control (80–120°C), solvent selection (e.g., toluene for azeotropic water removal), and catalyst choice (e.g., p-toluenesulfonic acid). Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) to optimize yield . Post-synthesis purification via fractional distillation or column chromatography is critical to isolate high-purity lactone (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structural conformation?
A combination of chromatographic and spectroscopic methods is recommended:
- GC-MS : For quantifying volatile impurities and confirming molecular weight (MW 142.2 g/mol).
- NMR (¹H and ¹³C) : To verify lactone ring formation (e.g., characteristic δ 4.3–4.5 ppm for the ester oxygen-proton environment) .
- FT-IR : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1180 cm⁻¹ (C-O-C stretch) confirm lactone functionality.
Cross-validation with reference spectra from databases like NIST or PubChem ensures accuracy .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
Standardize protocols using Design of Experiments (DoE) to identify critical factors (e.g., catalyst concentration, reaction time). Implement quality control checks via:
- In-process controls : Real-time pH and temperature monitoring.
- Statistical process control (SPC) : Track yield and purity metrics across batches.
Document deviations rigorously to refine protocols .
Advanced Research Questions
Q. How should conflicting data on this compound’s environmental persistence be resolved?
Discrepancies in half-life estimates (e.g., hydrolysis rates in aquatic vs. soil matrices) require:
- Controlled comparative studies : Replicate experiments under standardized OECD guidelines (e.g., Test No. 307 for soil degradation).
- Advanced analytics : Use LC-HRMS to track degradation byproducts and isotopic labeling to trace metabolic pathways.
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to harmonize data from disparate studies .
Q. What computational models are effective for predicting this compound’s interactions in biological systems?
Molecular dynamics (MD) simulations and density functional theory (DFT) can predict:
Q. How can researchers design experiments to elucidate this compound’s role in microbial quorum sensing?
- Hypothesis-driven design : Test lactone’s structural similarity to acyl-homoserine lactones (AHLs) using:
- Gene expression assays : Measure luxR-family regulator activation in reporter strains (e.g., E. coli pSB401).
- Dose-response curves : Quantify biofilm formation or virulence factor secretion.
- Multi-omics integration : Pair RNA-seq data with metabolomic profiling to map signaling networks .
Q. What methodologies address challenges in quantifying this compound in complex matrices (e.g., food or biological fluids)?
- Sample preparation : Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) to isolate lactones from lipids/proteins.
- Sensitive detection : Use GC×GC-TOF/MS for trace-level quantification (LOQ < 0.1 ppb).
- Matrix-matched calibration : Correct for matrix effects in LC-MS/MS workflows .
Methodological Best Practices
Q. How to ensure reproducibility in this compound research?
- Detailed protocols : Adhere to standards like MIQE (for qPCR) or STRENDA (for enzymatic assays).
- Data transparency : Publish raw datasets (e.g., NMR FID files, chromatograms) in repositories like Zenodo.
- Collaborative validation : Cross-laboratory studies using shared reference materials .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
